molecular formula C15H12O3 B12595310 Naphtho[2,3-b]furan-3-carboxylic acid ethyl ester

Naphtho[2,3-b]furan-3-carboxylic acid ethyl ester

Cat. No.: B12595310
M. Wt: 240.25 g/mol
InChI Key: LQSJEXWNZKTGTB-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]furan-3-carboxylic acid ethyl ester is a heterocyclic compound featuring a fused naphthalene and furan system with an ethyl ester group at position 2. For example, ethyl naphtho[2,1-b]furan-2-carboxylate (a structural isomer) is synthesized via base-mediated cyclization of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate . Spectral characterization of such compounds typically includes IR absorption bands for ester carbonyl groups (~1718 cm⁻¹) and distinct ¹H NMR signals for ethyl groups (quartet at δ 4.45 ppm, triplet at δ 1.35 ppm) .

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

ethyl benzo[f][1]benzofuran-3-carboxylate

InChI

InChI=1S/C15H12O3/c1-2-17-15(16)13-9-18-14-8-11-6-4-3-5-10(11)7-12(13)14/h3-9H,2H2,1H3

InChI Key

LQSJEXWNZKTGTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=CC3=CC=CC=C3C=C21

Origin of Product

United States

Biological Activity

Anticancer Activity

The most prominent biological activity of Naphtho[2,3-b]furan-3-carboxylic acid ethyl ester and its related compounds is their anticancer potential. Studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines .

Antiproliferative Effects

Research conducted on anthra[2,3-b]furan-3-carboxamides, which are structurally similar to our compound of interest, demonstrated potent antiproliferative activity against multiple cancer cell lines . The study evaluated the compounds against:

  • Murine leukemia L1210
  • Human cervical carcinoma HeLa
  • K562 myeloid leukemia
  • Human colon carcinoma HCT116

Table 1: Antiproliferative Activity of Anthra[2,3-b]furan-3-carboxamides

CompoundIC50 (μM)
3a0.015-0.13
3c0.007-0.05
3d0.006-0.03

Multidrug Resistance Circumvention

One of the most promising aspects of these compounds is their ability to overcome multidrug resistance (MDR) in cancer cells. The study showed that anthra[2,3-b]furan-3-carboxamides were effective against both wild-type and drug-resistant cell lines, including those expressing P-glycoprotein (Pgp) .

The anticancer activity of these compounds is attributed to multiple mechanisms:

  • DNA Intercalation: Spectral analysis and molecular docking studies revealed that the compounds form stable intercalative complexes with duplex DNA .
  • Topoisomerase Inhibition: Both compounds 3c and 3d attenuated topoisomerase 1 and 2 mediated unwinding of supercoiled DNA .
  • Protein Kinase Inhibition: Compound 3d demonstrated the ability to decrease the activity of selected human protein kinases in vitro .

Antimicrobial Activity

While the primary focus of research has been on anticancer properties, naphtho[2,3-b]furan derivatives have also shown promising antimicrobial activity .

Antibacterial Effects

A study on naphtho[2,1-b]furan derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Naphtho[2,1-b]furan Derivatives

CompoundZone of Inhibition (mm)
S. aureus
5a12
5b14
5c16

Antifungal Properties

The same study also evaluated the antifungal activity of these compounds against Candida albicans and Aspergillus niger .

Table 3: Antifungal Activity of Naphtho[2,1-b]furan Derivatives

CompoundZone of Inhibition (mm)
C. albicans
5d13
5e15
5f17

Case Study: In Vivo Antitumor Activity

A notable case study involving compound 3d, an anthra[2,3-b]furan-3-carboxamide, demonstrated significant antitumor activity in a murine model of intraperitoneally transplanted P388 leukemia . The compound achieved an increase in animal life span of up to 262% at tolerable doses, highlighting its potential as a promising antitumor drug candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl Naphtho[2,1-b]furan-2-carboxylate

  • Structural Difference : The furan ring is fused at positions [2,1-b] instead of [2,3-b], altering electronic distribution and steric effects.
  • Synthesis : Prepared via cyclization of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in DMF/K₂CO₃ .
  • Spectral Data :
    • IR: Strong ester C=O stretch at 1718 cm⁻¹.
    • ¹H NMR: Ethyl group signals at δ 4.45 (CH₂) and δ 1.35 (CH₃); aromatic protons at δ 7.60–8.50 ppm .
  • Bioactivity : Derivatives of this isomer exhibit anti-proliferative activity, though specific data for the target compound is unavailable .

Heterocyclic Core Variations

Naphtho[2,3-b]thiophene Derivatives
  • Example : 8-Chloro-N,N-diethyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-2-carboxamide.
  • Structural Difference : Thiophene replaces furan, enhancing sulfur-mediated π-stacking interactions.
  • Synthesis : Achieved via reductive methylation and carboxylation .
  • Bioactivity : Thiophene derivatives often show improved metabolic stability compared to furan analogs .
Naphtho[2,3-h]quinoline-2-carboxylic Acid Ethyl Ester
  • Structural Difference: A quinoline ring is fused to the naphthofuran system.
  • Molecular Properties: Molecular Formula: C₂₀H₁₅NO₃. Molecular Weight: 317.34 g/mol .
  • Applications: Quinoline-fused derivatives are explored for antimicrobial and anticancer activities .

Functional Group Modifications

Naphtho[2,3-b]furan-2(3H)-one Derivatives
  • Example : Decahydro-6,7-dihydroxy-8a-methyl-3,5-bis(methylene)naphtho[2,3-b]furan-2(3H)-one.
  • Structural Difference : A lactone replaces the ester, introducing hydrogen-bonding hydroxyl groups.
  • Properties : Enhanced polarity due to hydroxyl groups (logP reduction) .
Ethyl 3-Amino Naphtho[2,1-b]furan-2-carboxylate
  • Structural Difference: An amino group at position 3 instead of a carboxylic acid ester.
  • Synthesis : Cyclization of 2-hydroxy-1-naphthonitrile with ethyl chloroacetate .
  • Spectral Data :
    • IR: NH₂ stretch at 3426 cm⁻¹; ester C=O at 1657 cm⁻¹ .
  • Reactivity: The amino group enables Schiff base formation, useful in drug design .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Naphtho[2,3-b]furan-3-carboxylic acid ethyl ester C₁₅H₁₂O₃* 240.25† Ester
Ethyl naphtho[2,1-b]furan-2-carboxylate C₁₅H₁₂O₃ 240.25 Ester
Naphtho[2,3-h]quinoline-2-carboxylic acid ethyl ester C₂₀H₁₅NO₃ 317.34 Ester, Quinoline
Decahydro-6,7-dihydroxynaphtho[2,3-b]furan-2-one C₁₅H₂₀O₄ 264.32 Lactone, Hydroxyl

*Inferred from analogs. †Calculated based on C₁₅H₁₂O₃.

Table 2: Spectral Comparison of Ester-Containing Naphthofurans

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Ethyl Group, δ ppm)
Ethyl naphtho[2,1-b]furan-2-carboxylate 1718 4.45 (q), 1.35 (t)
Ethyl 3-amino naphtho[2,1-b]furan-2-carboxylate 1657 4.4 (q), 1.4 (t)

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